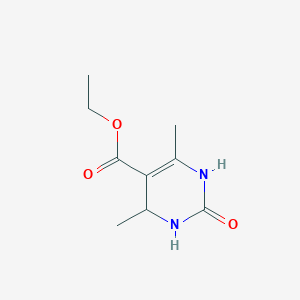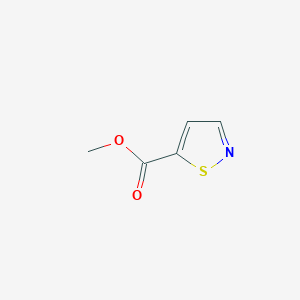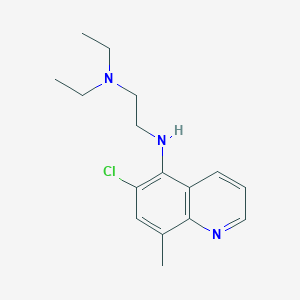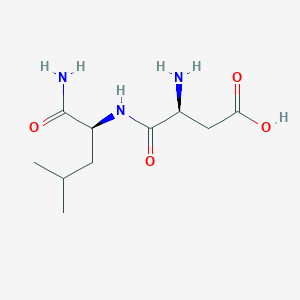
Glycine, N-(2-quinoxaloyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(2-quinoxaloyl)-, also known as quinoxaline-2-carboxylic acid, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been reported to possess a wide range of biological activities, making it an important target for research.
Mécanisme D'action
The mechanism of action of glycine, N-(2-quinoxaloyl)- is not fully understood. However, studies have shown that the compound interacts with various biological targets such as enzymes, receptors, and ion channels. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
Glycine, N-(2-quinoxaloyl)- has been reported to have various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory activity, which can help reduce inflammation in the body. Additionally, glycine, N-(2-quinoxaloyl)- has been reported to have neuroprotective effects, which can help protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using glycine, N-(2-quinoxaloyl)- in lab experiments is its diverse range of biological activities. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for the research on glycine, N-(2-quinoxaloyl)-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with biological targets.
Méthodes De Synthèse
The synthesis of glycine, N-(2-quinoxaloyl)- involves the reaction between glycine and 2-chloroquinoxaline in the presence of a base. The reaction results in the formation of glycine, N-(2-quinoxaloyl)- in moderate to good yields. The compound can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
The scientific research application of glycine, N-(2-quinoxaloyl)- is diverse and includes its use in the fields of medicinal chemistry, biochemistry, and pharmacology. The compound has been reported to possess antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
5569-99-3 |
|---|---|
Nom du produit |
Glycine, N-(2-quinoxaloyl)- |
Formule moléculaire |
C11H9N3O3 |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-(quinoxaline-2-carbonylamino)acetic acid |
InChI |
InChI=1S/C11H9N3O3/c15-10(16)6-13-11(17)9-5-12-7-3-1-2-4-8(7)14-9/h1-5H,6H2,(H,13,17)(H,15,16) |
Clé InChI |
SYRMBQLKOGGQII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)O |
Autres numéros CAS |
5569-99-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)





![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)




![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
